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molecular formula C8H12N4 B8575005 Azobisbutyronitrile CAS No. 45043-50-3

Azobisbutyronitrile

Cat. No. B8575005
M. Wt: 164.21 g/mol
InChI Key: YCIGYTFKOXGYTA-UHFFFAOYSA-N
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Patent
US04087479

Procedure details

To a monomeric mixture of the formulation shown in Table 8 were added 10 g of tert-butyl perbenzoate and 30 g of azobisbutyronitrile. The mixture was then added dropwise over the course of 4 hours to 1,000 ml of toluene heated at 100° C. The reaction was further continued for 10 hours at 100° C, and then the toluene was removed to provide an acrylic copolymer resin having a number average molecular weight of about 20,000 and an oxirane group content of 2,150 g·eq/106 g and a softening point of 110° C. Powder paints were prepared in the same way as in Example 1 except that the polyester and the acrylic resin in the amounts shown in Table 9 were used instead of the polyester A and triglycidyl isocyanurate. The powder paints were coated, and baked at a temperature of 200° C for 30 minutes. The resulting coatings had a film thickness of 60 to 65μ and the properties shown in Table 10.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([O:9]OC(C)(C)C)=[O:8])=[CH:5]C=CC=1.N([CH2:22][CH2:23][CH2:24][C:25]#N)=N[CH2:17][CH2:18][CH2:19][C:20]#N.[C:27]1(C)[CH:32]=CC=[CH:29][CH:28]=1>>[CH3:32][CH2:27][CH2:28][CH2:29][CH:23]([CH2:22][O:9][C:7]([CH:6]=[CH2:5])=[O:8])[CH2:24][CH3:25].[CH3:17][CH2:18][CH2:19][CH2:20][O:9][C:7]([CH:6]=[CH2:1])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=C1C(=O)OOC(C)(C)C
Name
Quantity
30 g
Type
reactant
Smiles
N(=NCCCC#N)CCCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a monomeric mixture of the formulation
CUSTOM
Type
CUSTOM
Details
the toluene was removed

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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